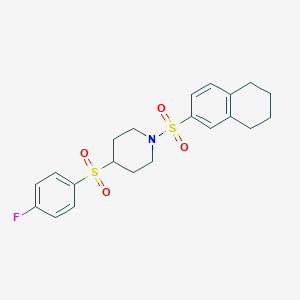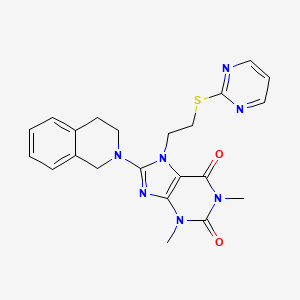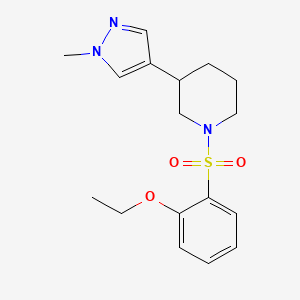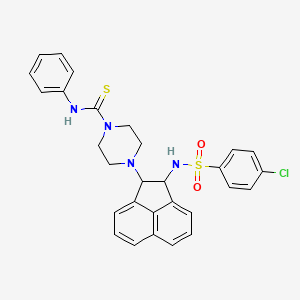![molecular formula C21H18N4O B2877482 N-([2,3'-bipyridin]-4-ylmethyl)-3-(4-cyanophenyl)propanamide CAS No. 2034440-36-1](/img/structure/B2877482.png)
N-([2,3'-bipyridin]-4-ylmethyl)-3-(4-cyanophenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-([2,3'-bipyridin]-4-ylmethyl)-3-(4-cyanophenyl)propanamide, also known as BIP-3, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. BIP-3 is a small molecule inhibitor that targets the protein-protein interaction between two proteins, FKBP12 and RyR1. This interaction plays a crucial role in calcium release from the sarcoplasmic reticulum in muscle cells.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Molecular Interaction Studies
Research in the area of transient receptor potential vanilloid 1 (TRPV1) antagonists has demonstrated the importance of specific hydrophobic interactions in the ligand's C-region for binding potency, as seen in compounds like N-(2-amino-6-trifluoromethylpyridin-3-ylmethyl)-2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides (Kim et al., 2012). This suggests that the structural elements and hydrophobic interactions in N-([2,3'-bipyridin]-4-ylmethyl)-3-(4-cyanophenyl)propanamide might be critical for its activity and specificity towards certain biological targets.
Quantum chemical studies, such as those on bicalutamide, an anti-prostatic carcinoma drug, involve evaluating steric energy and potential energy related to bonded and non-bonded interactions (Otuokere & Amaku, 2015). Such computational approaches could be applied to this compound to predict its interaction with biological targets and optimize its molecular design for specific applications.
Advanced Material Applications
- The development of mesoporous nitrogen-doped carbon materials from ionic liquids for electrocatalytic applications (Fellinger et al., 2012) illustrates the potential of nitrogen-containing compounds in enhancing material properties for specific chemical reactions. This compound could similarly be studied for its potential roles in catalysis or material science, focusing on its nitrogen-containing moieties.
Biological Activity and Drug Design
- The exploration of N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides for immunomodulating activity (Doria et al., 1991) points to a broader interest in cyano and pyridyl groups for modulating biological responses. Research into this compound could similarly investigate its potential for influencing immune system pathways or other biological targets.
Sensing and Detection Technologies
- A study on coordination polymers for sensing hazardous materials (Kan & Wen, 2017) highlights the role of structural design in creating sensitive and selective detection systems. This compound could be explored for its potential as a component in sensing technologies, particularly if its structure can interact selectively with specific analytes.
Eigenschaften
IUPAC Name |
3-(4-cyanophenyl)-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O/c22-13-17-5-3-16(4-6-17)7-8-21(26)25-14-18-9-11-24-20(12-18)19-2-1-10-23-15-19/h1-6,9-12,15H,7-8,14H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUDUYHLEMAZSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CC(=C2)CNC(=O)CCC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-bromo-4-methoxyphenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one](/img/structure/B2877399.png)






![3-(4-Methylbenzyl)-8-(2-morpholino-2-oxoethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2877409.png)

![N-(3-chloro-4-methylphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2877412.png)
![6-{2-Hydroxy-3-[(2-methoxyethyl)amino]propoxy}-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B2877413.png)

![3-fluoro-4-methoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2877416.png)
![9-((3-Chloro-4-methoxyphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2877421.png)